molecular formula C₁₂H₂₃NO₇ B1147487 Fructose-leucine (mixture of diastereomers) CAS No. 34393-18-5

Fructose-leucine (mixture of diastereomers)

Cat. No. B1147487
CAS RN: 34393-18-5
M. Wt: 293.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fructose-leucine (F-L) is a mixture of two diastereomers, fructose and leucine, which have been studied extensively for their potential applications in scientific research. F-L is a unique compound, as it is composed of two different molecules that have distinct biochemical and physiological effects. F-L is a potentially powerful tool in the laboratory, as it can be used to study a variety of biological processes.

Scientific Research Applications

  • Reactivity and Oxidative Potential : Fructose and glucose's reactions with Leu- and Met-enkephalin (amino acid sequences) result in Heyns compounds and sugar-peptide generated imidazolidinone diastereomers. Glucose showed higher reactivity than fructose in these reactions (Jakas & Horvat, 2006).

  • Cobalt Complexes with Fructose and Phenanthroline : Research shows that d-Fructose and 1,10-phenanthroline form complexes with Co(III). The study provides insights into the configurations and chemical shifts of these complexes (Moraga et al., 1995).

  • Maillard Reaction Products (MRPs) : Glucose−lysine and fructose−lysine MRPs were synthesized under various conditions, showing that the type of sugar and reaction conditions significantly influence the elementary composition and metal chelating affinity of MRPs (Wijewickreme et al., 1997).

  • Genotoxicity Studies : Heated sugar/amino acid mixtures, including fructose/lysine, were studied for genotoxicity. While significant mutagenicity was observed in vitro, these components did not induce genotoxicity in vivo in mice, suggesting different absorption and distribution mechanisms (Macgregor et al., 1989).

  • Enzymatic Synthesis of Fructo-oligosaccharides (FOS) : A study on the synthesis of FOS shows the impact of sucrose concentration on their composition. This research is significant both academically and industrially (Romano et al., 2016).

  • Volatile Components in Model Systems : The reaction of fructose with β-alanine produces various heterocyclic compounds, highlighting the potential for creating specific flavor profiles (Nishibori & Bernhard, 1993).

  • Synthesis of Carbohydrate-derived Spiroketals : Research into the one-pot synthesis of di-d-fructose dianhydrides presents a methodology involving acetal cleavage, glycosylation, and spiroketalization (Benito et al., 2004).

  • Glucose to Fructose Isomerization : Basic amino acids like arginine, lysine, and histidine were studied as catalysts for isomerizing glucose to fructose, showing significant potential for renewable resource applications (Yang et al., 2016).

properties

IUPAC Name

(2R)-4-methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8-,9-,10+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFBUGZJZNDPOS-OQQZPARHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747835
Record name (2R)-4-Methyl-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid

CAS RN

34393-18-5
Record name (2R)-4-Methyl-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.